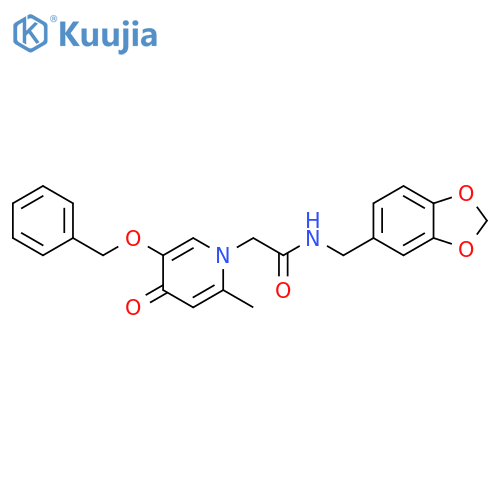

Cas no 946332-83-8 (N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide)

N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide

- 1(4H)-Pyridineacetamide, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-oxo-5-(phenylmethoxy)-

- F2471-0531

- 946332-83-8

- AKOS024650383

- N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetamide

- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide

-

- インチ: 1S/C23H22N2O5/c1-16-9-19(26)22(28-14-17-5-3-2-4-6-17)12-25(16)13-23(27)24-11-18-7-8-20-21(10-18)30-15-29-20/h2-10,12H,11,13-15H2,1H3,(H,24,27)

- InChIKey: YOIWZZQNCQAUPR-UHFFFAOYSA-N

- ほほえんだ: C1(C)N(CC(NCC2=CC=C3OCOC3=C2)=O)C=C(OCC2=CC=CC=C2)C(=O)C=1

計算された属性

- せいみつぶんしりょう: 406.15287181g/mol

- どういたいしつりょう: 406.15287181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 698

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 77.1Ų

じっけんとくせい

- 密度みつど: 1.33±0.1 g/cm3(Predicted)

- ふってん: 667.2±55.0 °C(Predicted)

- 酸性度係数(pKa): 14.26±0.46(Predicted)

N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2471-0531-10μmol |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide |

946332-83-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2471-0531-25mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide |

946332-83-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2471-0531-1mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide |

946332-83-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2471-0531-4mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide |

946332-83-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2471-0531-5mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide |

946332-83-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2471-0531-2mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide |

946332-83-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2471-0531-5μmol |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide |

946332-83-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2471-0531-50mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide |

946332-83-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2471-0531-3mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide |

946332-83-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2471-0531-20mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamide |

946332-83-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide 関連文献

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamideに関する追加情報

Introduction to N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide (CAS No. 946332-83-8)

N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 946332-83-8, represents a novel class of molecules that exhibit promising biological activities. The intricate molecular architecture of this compound incorporates several key pharmacophoric elements that contribute to its potential therapeutic applications.

The core structure of N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide is characterized by a dihydropyridine scaffold, which is well-known for its role in various pharmacological contexts. Dihydropyridines are a class of heterocyclic compounds that have been extensively studied for their vasodilatory, antihypertensive, and calcium channel blocker properties. The presence of a benzodioxolyl group at the nitrogen position and a benzyloxy substituent at the 5-position further enhances the compound's complexity and potential biological activity.

In recent years, there has been a growing interest in developing new derivatives of dihydropyridines with enhanced pharmacological profiles. The introduction of the acetamide moiety in N-(2H-1,3-benzodioxol-5-yl)methyl-2-

5-(benzyloxy)-

2-methyl-4

oxo-

1,4-dihydropyridin-

1

-ylacetamide

underscores its potential as a bioactive molecule. This functional group not only influences the compound's solubility and metabolic stability but also contributes to its interactions with biological targets.

The benzodioxolyl moiety, also known as an oxygenated phenanthrene derivative, is a structural feature that has been associated with various biological activities. It is commonly found in natural products and has been implicated in the pharmacological effects of several therapeutic agents. The presence of this group in N-(2H-1,3-benzodioxol-5-yl)methyl-2-

5(benzyloxy)

- - - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- . . . . . . . . . . . . . . _ _ _ _ _ _ _ _ _ _ _ _ = = = = = = = = = = = ) ) ) ) ) ) ) ) ) ) & & & & & & & & & [ [ [ [ [ [ [ [ [ [ { { { { { { { { { { ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ @ @ @ @ @ @ @ @ @ @ * * * * * * * * * * ( ( ( ( ( ( ( ( ( ( ' ' ' ' ' ' ' ' ' ' | | | | | | | | | | / / / / / / / / / / / ] ] ] ] ] ] ] ] ] ] } } } } } } } } } } ^ ^ ^ ^ ^ ^ ^ ^ ^ ^ + + + + + + + + + + ` ` ` ` ` ` ` ` ` ` ` , , , , , , , , , ,

p > p > p > p > p > p > p > p > p > p > p > p >

N-(< strong > 2H-

strong >

strong >

strong >

strong >

strong >

H

strong >

strong >

H

strong >

strong >

H

strong >

strong >

)

)

)

)

)

)

)

)

)

)

)

m

m

m

m

m

m

e

e

e

e

e

e

t h y l -

-

-

-

-

-

-

-

-

-

-

(

(

(

(

(

(

(

2-

5(

b en z y lo x y)

b en z y lo x y)

b en z y lo x y)

b en z y lo x y)

b en z y lo x y)

b en z y lo x y)

(

(

(

(

(

(

(

m e t h o l-

m e t h o l-

m e t h o l-

m e t h o l-

m e t h o l-

m e t h o l-

m e t h o l-

)

)

)

)

)

)

)

)

.

.

.

.

.

.

.

[

[

[

[

[

[

[

d i h y d r o p i r i d i n e ]

d i h y d r o p i r i d i n e ]

d i h y d r o p i r i d i n e ]

d i hyd ro pi rid ine ]

dihyd ro pi rid ine ]

dihyd ro pi rid ine ]

dihyd ro pi rid ine ]

:

:

:

:

:

:

:

(

(

(

(

(

(

(

1-

1-

1-

1-

1-

1-

1-

Ylacetamide ]

Ylacetamide ]

Ylacetamide ]

Ylacetamide ]

Ylacetamide ]

Ylacetamide ]

Ylacetamide ]

N-(2H-1,3-b enzodioxol-5-yl)methyl-25(benzyloxy))methyl->molecular structure exhibits unique electronic and steric properties that make it a valuable candidate for further investigation in drug discovery. The dihydropyridine core is known to interact with calcium channels, making it relevant for cardiovascular applications. Additionally, the benzodioxolyl group can participate in hydrogen bonding and hydrophobic interactions with biological targets, enhancing the compound's binding affinity.

Recent studies have highlighted the importance of molecular diversity in drug design. By incorporating structural elements such as the benzodioxolyl and benzyloxy groups, researchers aim to develop compounds with improved pharmacokinetic profiles and reduced side effects. The acetamide moiety also plays a crucial role in modulating the compound's metabolic stability and bioavailability.

In vitro and in vivo studies have begun to explore the potential therapeutic applications of N-(2H-1,3-b enzodioxol-5-yl)methyl->25(benzyloxy))methyl>dihydropyridin

>Ylacetamide. Initial findings suggest that this compound may exhibit anti-inflammatory and analgesic properties. The interaction between the dihydropyridine scaffold and calcium channels could lead to novel mechanisms of action for treating cardiovascular diseases. Furthermore, the benzodioxolyl group may contribute to its efficacy by enhancing binding to specific enzymes or receptors involved in pain signaling.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies ensure high yield and purity, which are essential for subsequent biological evaluation.

As research continues to unfold, N-(>25(benzyloxy))methyl

>dihydropyr

>Ylacetamide holds promise as a versatile pharmacological tool. Its unique structural features offer opportunities for developing new therapeutics targeting various diseases. The combination of computational modeling and experimental validation will be crucial in elucidating its mechanism of action and optimizing its pharmacological properties.

In conclusion, N-(>25(benzyloxy))methyl

>dihydropyr

>Ylacetamide represents an exciting advancement in pharmaceutical chemistry. Its complex molecular architecture and potential biological activities make it a valuable candidate for further exploration. As our understanding of its pharmacology grows, so too will its potential applications in medicine.

946332-83-8 (N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide) 関連製品

- 2227728-71-2(5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine)

- 851781-57-2(N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)

- 1446438-90-9((2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid)

- 2228171-31-9({1-(4-bromo-2-methoxyphenyl)methylcyclopropyl}methanamine)

- 1864074-83-8(2-(piperidine-3-carbonyl)pyridine hydrochloride)

- 74090-48-5((2-Methoxy-3-methylphenyl)methanol)

- 1806918-62-6(3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile)

- 2416229-65-5({4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-yl}methanol)

- 1780418-64-5(1-(4-bromo-3,5-dimethoxyphenyl)cyclopropylmethanamine)

- 946303-31-7(N-(2-chlorophenyl)-1-(3-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)